molecular formula C15H20N2O B12630988 N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide CAS No. 919792-45-3

N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide

Cat. No.: B12630988
CAS No.: 919792-45-3
M. Wt: 244.33 g/mol
InChI Key: BFEDCIWCVBNFIL-AWEZNQCLSA-N
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Description

N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide is a chemical compound of interest in medicinal chemistry research. It features a stereochemically defined (S)-1-benzylpyrrolidin-3-amine scaffold, a structure recognized in the development of pharmacologically active compounds. Research indicates that similar N-benzyl-3-aminopyrrolidine scaffolds are featured in compounds studied as dual serotonin and noradrenaline reuptake inhibitors (SNRIs) for central nervous system (CNS) target space . Furthermore, the 1-benzyl-3-aminopyrrolidine moiety is a valuable building block in synthetic chemistry, used in the preparation of diverse compound libraries for biological screening . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919792-45-3

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-[(3S)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C15H20N2O/c1-12(2)15(18)16-14-8-9-17(11-14)10-13-6-4-3-5-7-13/h3-7,14H,1,8-11H2,2H3,(H,16,18)/t14-/m0/s1

InChI Key

BFEDCIWCVBNFIL-AWEZNQCLSA-N

Isomeric SMILES

CC(=C)C(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2

Canonical SMILES

CC(=C)C(=O)NC1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Methylprop-2-enamide Moiety: This can be achieved through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or benzyl derivatives.

Scientific Research Applications

N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Compound Core Structure Key Functional Groups Applications
N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide Benzylpyrrolidine + 2-methylprop-2-enamide Chiral pyrrolidine, enamide Potential kinase inhibition/MIPs*
N-(2-Arylethyl)-2-methylprop-2-enamides Aryl-substituted ethylamine + 2-methylprop-2-enamide Aromatic ring, enamide MIPs for biogenic amines
N-[4-(...phenyl)-7-methyl-7H-pyrrolo...]-2-methylprop-2-enamide Pyrrolo-pyrimidine + 2-methylprop-2-enamide Heterocyclic core, enamide Tyrosine kinase inhibition (anti-tumor)

*Inferred from structural analogs.

Physical and Chemical Properties

Property Target Compound* N-(2-Arylethyl) Analogs Tyrosine Kinase Inhibitor
Molecular Formula C₁₆H₂₀N₂O (estimated) C₁₃H₁₆BrNO (e.g., 4-bromo derivative) C₃₀H₂₉F₃N₆O₂ (exact formula not provided)
Molecular Weight ~256.35 g/mol 282.18 g/mol (4-bromo derivative) ~523.63 g/mol (similar to )
Stability Likely stable under inert conditions Stable in MIP fabrication (toluene, 60°C) Storage at -20°C recommended

*Estimated based on structural similarity.

Research Implications and Gaps

  • The target compound’s chiral pyrrolidine and enamide groups warrant exploration in both material science (e.g., MIPs for chiral separations) and medicinal chemistry (e.g., kinase inhibition).
  • Comparative adsorption studies with N-(2-arylethyl) analogs could clarify the impact of the benzylpyrrolidine moiety on binding kinetics .
  • Toxicity profiling is critical given the hazards observed in related acetamides .

Biological Activity

N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
CAS Number 114715-38-7
Molecular Formula C12H17N2O
Molecular Weight 205.28 g/mol
IUPAC Name This compound
SMILES CC(=C)N1CC(C1)C(=O)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it acts as a dual serotonin and norepinephrine reuptake inhibitor (SNRI), which may enhance mood and alleviate symptoms of depression . Additionally, it has shown potential as an antagonist for specific dopamine receptors, particularly D4 receptors, suggesting its role in modulating dopaminergic pathways .

Antidepressant Effects

Recent studies have demonstrated that this compound exhibits significant antidepressant-like effects in animal models. In vivo tests revealed that the compound increased serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

Neuroprotective Properties

Further research has indicated that this compound may offer neuroprotective effects against oxidative stress and neuroinflammation. It appears to modulate pathways involved in neuronal survival, making it a candidate for treating neurodegenerative diseases .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, thereby promoting cancer cell death.

Case Studies

  • Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a chronic mild stress model of depression. Results showed a significant reduction in immobility time in the forced swim test, indicating antidepressant-like activity .
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted its potential as a therapeutic agent for breast cancer treatment by targeting specific apoptotic pathways.

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